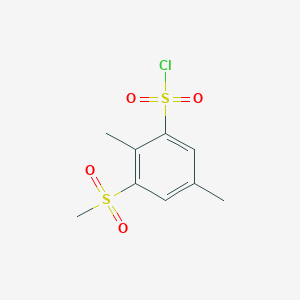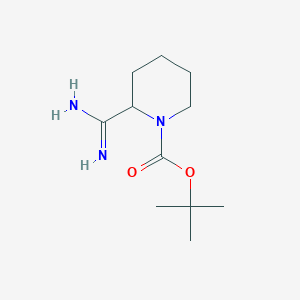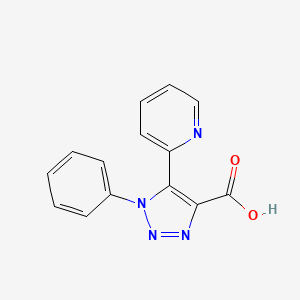
1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a phenyl group (a benzene ring), a pyridinyl group (a benzene ring with a nitrogen atom), a 1,2,3-triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms), and a carboxylic acid group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials available and the desired route of synthesis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the arrangement of these groups in the molecule.Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The phenyl and pyridinyl groups could undergo electrophilic substitution reactions, the triazole ring might participate in click reactions, and the carboxylic acid group could react with bases or be involved in esterification reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic and polar, and the aromatic rings could contribute to its stability and rigidity.Applications De Recherche Scientifique
Organic Synthesis and Catalysis
In the realm of organic chemistry, this triazole derivative plays a crucial role in facilitating novel synthesis pathways. For instance, PhI(OCOCF₃)₂-mediated intramolecular oxidative N-N bond formation strategies have been developed for the efficient synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, showcasing the compound's utility in constructing complex molecular scaffolds through metal-free oxidative N-N bond formation processes (Zheng et al., 2014). Additionally, ruthenium-catalyzed synthesis of triazole-4-carboxylates has been explored for creating triazole-based scaffolds, highlighting its potential in the design of peptidomimetics and biologically active compounds beyond the Dimroth rearrangement (Ferrini et al., 2015).
Material Science and Luminescence
The compound's derivatives have found significant applications in material science, particularly in the development of phosphorescent organic light-emitting diodes (PhOLEDs). By linking pyridine and 1,2,4-triazole as an electron-deficient group, novel bipolar host materials have been designed for PhOLEDs, resulting in devices with low turn-on voltages and high power efficiencies (Liu et al., 2018). Furthermore, new Zn complexes based on 1,2,4-triazoles have been synthesized, demonstrating strong green-blue luminescence in solid state, which is crucial for advancements in luminescent materials (Gusev et al., 2011).
Antimicrobial and Biological Activities
Research into the biological activities of triazole derivatives has shown promising antimicrobial properties. Synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation against various microbial strains have revealed moderate to good antimicrobial activities, indicating the compound's potential in developing new antimicrobial agents (Bayrak et al., 2009). Additionally, the synthesis and characterization of ruthenium complexes containing a pendent catechol ring have been reported, offering insights into the electronic structures and potential applications of these complexes in biological systems (O'Brien et al., 2004).
Safety And Hazards
As with any chemical compound, handling “1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid” would require appropriate safety precautions. The exact hazards would depend on the properties of the compound, including its reactivity and toxicity.
Orientations Futures
The potential applications and future directions for this compound would depend on its properties and the results of further research. It could potentially be used in the development of new drugs, materials, or chemical reactions.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and research would be needed.
Propriétés
IUPAC Name |
1-phenyl-5-pyridin-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-14(20)12-13(11-8-4-5-9-15-11)18(17-16-12)10-6-2-1-3-7-10/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQGBFMDECNYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



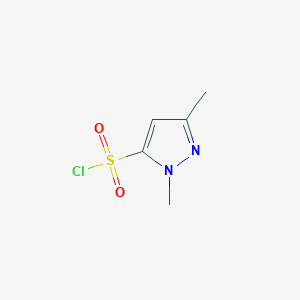
![5-[(2-Aminophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1522512.png)
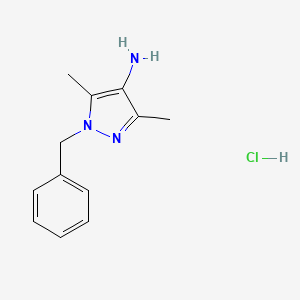
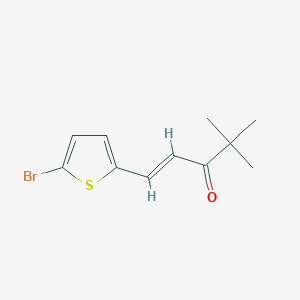
![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1522520.png)
![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1522521.png)
![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine](/img/structure/B1522522.png)
![6-bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine](/img/structure/B1522525.png)

![2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B1522527.png)
![1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one](/img/structure/B1522528.png)
![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1522530.png)
